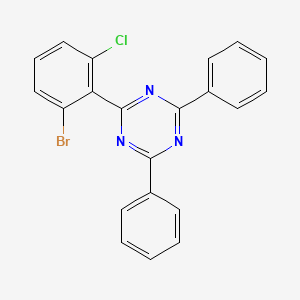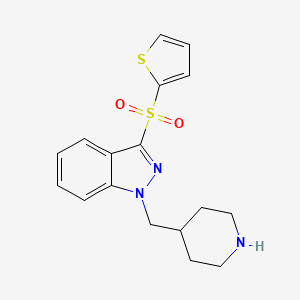![molecular formula C9H20O5 B12516334 4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol CAS No. 679005-44-8](/img/structure/B12516334.png)
4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol is an organic compound with the molecular formula C9H20O5 and a molecular weight of 208.252 g/mol . This compound is characterized by its unique structure, which includes multiple ether and hydroxyl groups, making it a versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol typically involves the reaction of butane-1,2-diol with 2-(2-methoxyethoxy)ethanol under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkages .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
Wissenschaftliche Forschungsanwendungen
4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Employed in the preparation of biologically active molecules and as a stabilizer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and biocompatibility.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol involves its interaction with various molecular targets. The ether and hydroxyl groups can form hydrogen bonds and participate in other non-covalent interactions, influencing the compound’s behavior in different environments. These interactions can affect the solubility, reactivity, and stability of the compound in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dioxanonane: Similar structure with ether linkages but lacks hydroxyl groups.
1-(2-Methoxyethoxy)butane: Contains a similar ether linkage but with a different backbone structure.
Uniqueness
4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol is unique due to its combination of multiple ether and hydroxyl groups, providing a balance of hydrophilicity and hydrophobicity. This makes it particularly useful in applications requiring solubility in both aqueous and organic solvents .
Eigenschaften
CAS-Nummer |
679005-44-8 |
|---|---|
Molekularformel |
C9H20O5 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
4-[2-(2-methoxyethoxy)ethoxy]butane-1,2-diol |
InChI |
InChI=1S/C9H20O5/c1-12-4-5-14-7-6-13-3-2-9(11)8-10/h9-11H,2-8H2,1H3 |
InChI-Schlüssel |
PGWZCEYVGIQFIH-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-bromo-11H-benzo[b]fluorene](/img/structure/B12516281.png)
![Oxazole, 2,2'-[(phenylphosphinidene)di-2,1-phenylene]bis[4-(1,1-dimethylethyl)-4,5-dihydro-, (4S,4'S)-](/img/structure/B12516288.png)



![4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B12516316.png)
![4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid](/img/structure/B12516319.png)
![6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12516325.png)

![1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(thieno[2,3-d]pyrimidin-4-yloxy)ethan-1-one](/img/structure/B12516329.png)
![3-(4-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B12516332.png)

